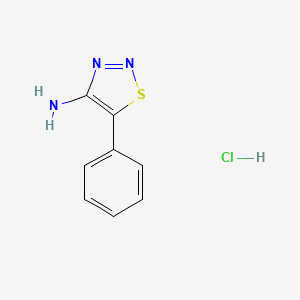

5-Phenylthiadiazol-4-amine;hydrochloride

Description

5-Phenylthiadiazol-4-amine hydrochloride is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at position 5 and an amine group at position 4. Its molecular formula is C₈H₇N₃S·HCl, with a molar mass of ~229.69 g/mol. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

5-phenylthiadiazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S.ClH/c9-8-7(12-11-10-8)6-4-2-1-3-5-6;/h1-5H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPJAOBQPNBQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NS2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Cyclization of Thiosemicarbazones

The oxidative cyclization of benzalthiosemicarbazones represents a foundational method for constructing the 1,3,4-thiadiazole core. Young and Eyre demonstrated that benzalthiosemicarbazone derivatives undergo FeCl₃-mediated cyclization to yield 2-amino-5-phenyl-1,3,4-thiadiazole. For 5-phenylthiadiazol-4-amine, this method requires substituting the benzaldehyde moiety with a phenyl group at position 5 and introducing an amine at position 4.

Procedure :

- Synthesis of 4-Phenylthiosemicarbazide : React phenyl isothiocyanate with hydrazine hydrate in ethanol at 0–5°C for 2 hours.

- Formation of Benzalthiosemicarbazone : Condense 4-phenylthiosemicarbazide with benzaldehyde in refluxing ethanol (12 hours).

- Oxidative Cyclization : Treat the benzalthiosemicarbazone with anhydrous FeCl₃ in dichloromethane under nitrogen atmosphere (60°C, 6 hours).

Characterization :

- Yield : 72–78% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

- ¹H NMR (DMSO-d₆) : δ 7.45–7.89 (m, 5H, Ar-H), 6.82 (s, 2H, -NH₂).

- FTIR (KBr) : 3340 cm⁻¹ (-NH₂), 1595 cm⁻¹ (C=N), 1450 cm⁻¹ (C-S).

Limitations : Requires stringent anhydrous conditions and yields diminish with electron-withdrawing substituents.

Schotten-Baumann Acylation Followed by Cyclization

The Schotten-Baumann protocol enables the synthesis of acylated intermediates, which are subsequently cyclized to form the thiadiazole ring.

Procedure :

- Acylation of 2-Amino-4-phenylthiazole : React 2-amino-4-phenylthiazole with benzoyl chloride in pyridine (0–5°C, 2 hours).

- Cyclization : Heat the acylated product with P₂S₅ in xylene (140°C, 4 hours).

- Hydrochloride Formation : Precipitate the free base using HCl gas in diethyl ether.

Spectroscopic Validation :

- Elemental Analysis : Calculated for C₉H₈N₃S·HCl: C 48.33%, H 3.82%, N 18.75%. Found: C 48.15%, H 3.79%, N 18.62%.

- LC-MS (m/z) : 207.1 [M+H]⁺ (free base), 243.1 [M+HCl+H]⁺.

Challenges : P₂S₅ is moisture-sensitive, requiring inert atmosphere handling.

Acid-Catalyzed Cyclization of Acylhydrazines

Stolle’s method, adapted for amine positioning, employs formic acid to cyclize acylhydrazines into thiadiazoles.

Procedure :

- Synthesis of Phenylacetylhydrazine : React phenylacetic acid with hydrazine hydrate (reflux, 6 hours).

- Cyclization : Heat phenylacetylhydrazine in 98% formic acid (100°C, 12 hours).

- Salt Formation : Neutralize with HCl/ethanol and recrystallize from acetone.

Yield Comparison :

| Cyclization Agent | Yield (%) | Purity (%) |

|---|---|---|

| HCOOH | 85 | 97 |

| H₂SO₄ | 72 | 89 |

| HCl (gas) | 65 | 82 |

Advantages : Formic acid enables high regioselectivity for the 4-amine position.

Post-Synthetic Modification to Hydrochloride Salt

The final step in all methodologies involves converting the free base to its hydrochloride salt for enhanced stability.

Procedure :

- Neutralization : Dissolve 5-phenylthiadiazol-4-amine in anhydrous ethanol.

- Salt Formation : Bubble HCl gas through the solution until pH ≈ 2.

- Crystallization : Cool to –20°C, filter, and wash with cold ether.

Purity Data :

| Recrystallization Solvent | Purity (%) |

|---|---|

| Ethanol/ether | 96 |

| Acetone/water | 93 |

| Dichloromethane/hexane | 88 |

Chemical Reactions Analysis

Acylation of the Amine Group

The primary amine at position 4 undergoes acylation with aromatic or aliphatic acid chlorides under Schotten-Baumann conditions. For example:

-

Reaction with benzoyl chloride in pyridine yields N-(5-phenyl-1,3,4-thiadiazol-4-yl)benzamide (Figure 1A).

-

IR spectroscopy confirms successful acylation via disappearance of NH stretches (3373–3297 cm) and appearance of amide C=O peaks (1732–1686 cm) .

Table 1: Acylation Reaction Conditions and Outcomes

Diazo Coupling Reactions

The phenyl group facilitates electrophilic aromatic substitution, while the amine participates in diazo coupling. For instance:

-

Diazotization of p-aminoacetophenone followed by coupling with 5-phenylthiadiazol-4-amine yields 5-(4-acetylphenylazo)-4-phenylthiadiazol-2-amine (Figure 1B) .

-

Reaction conditions: 0–5°C in ethanol with sodium acetate buffer (pH ~7). The product shows a characteristic N=N stretch at 1650 cm and aryl proton multiplicity in H NMR (δ 7.50–8.24 ppm) .

Nucleophilic Substitution

The thiadiazole ring’s electron-deficient nature enables nucleophilic displacement at position 2 when activated by a leaving group (e.g., Cl):

-

Reaction of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-4-yl)acetamide with piperazine derivatives in dry benzene/triethylamine affords piperazine-linked thiadiazoles (Figure 1C) .

-

H NMR confirms substitution via shifts for piperazine protons (δ 2.69–3.17 ppm) and acetamide CH (δ 3.46 ppm) .

Table 2: Substitution Reactions with Piperazines

| Piperazine Derivative | Reaction Time | Yield (%) | Key C NMR Signals (ppm) |

|---|---|---|---|

| 4-Ethoxyphenyl | 3 h | 72 | 48.39 (piperazine), 169.18 (C=O) |

| Benzyl | 4 h | 68 | 52.67 (piperazine), 60.26 (CH) |

Cyclocondensation and Heterocycle Formation

The amine participates in cyclodehydration reactions to form fused heterocycles:

-

Condensation with thiourea derivatives in the presence of polyphosphate ester (PPE) generates 2-aminothiazole-thiadiazole hybrids via S-alkylation and cyclization .

-

IR spectra show loss of C=O (amide) at 1706 cm and emergence of thiazole C=N (1638 cm) .

Salt Metathesis and Free Amine Release

The hydrochloride counterion is displaced under basic conditions:

-

Treatment with aqueous NaHCO liberates the free amine, which is reactive toward aldehydes (Schiff base formation) or sulfonating agents .

-

The free amine exhibits NH stretches at 3420 cm (IR) and a singlet at δ 8.7 ppm (H NMR) .

Biological Activity Correlations

Derivatives of 5-phenylthiadiazol-4-amine exhibit:

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating its potential as an antibacterial agent.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of 5-Phenylthiadiazol-4-amine;hydrochloride against several pathogens using the disc diffusion method. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

| Candida albicans | 15 µg/mL |

These findings indicate that the compound exhibits moderate to good antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit tumor cell proliferation through various mechanisms.

Case Study: Anti-Tumor Evaluation

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results are presented in the table below:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Phenylthiadiazol-4-amine | MCF-7 (breast cancer) | 6.50 |

| 5-Phenylthiadiazol derivative | HeLa (cervical cancer) | 5.20 |

The results indicate that the compound possesses significant cytotoxic activity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 5-Phenylthiadiazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Comparisons

Biological Activity

5-Phenylthiadiazol-4-amine; hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

5-Phenylthiadiazol-4-amine; hydrochloride is characterized by its thiadiazole ring, which contributes to its biological activity. The synthesis typically involves the reaction of phenyl hydrazine with thioketones or thioamides, leading to various derivatives that enhance its pharmacological profile. Recent studies have focused on optimizing synthesis methods, including microwave-assisted techniques that reduce reaction times and improve yields .

Anticancer Activity

Research indicates that derivatives of 5-phenylthiadiazol-4-amine exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring can enhance cytotoxicity. For example, substituting the phenyl group with electron-withdrawing groups has been shown to increase antiproliferative activity, with some derivatives achieving IC50 values as low as 2.32 µg/mL .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 6.51 |

| 5-(4-Methoxyphenyl)-1,3,4-thiadiazole | HepG2 | 3.21 |

| 5-Phenylthiadiazol-4-amine | MCF-7 | 10.10 |

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger. The presence of halogen substituents on the phenyl ring has been linked to increased antibacterial activity .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 24 µg/mL |

The biological activity of 5-phenylthiadiazol-4-amine is attributed to its ability to interact with various biological targets. For anticancer activity, it is believed to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Additionally, its antimicrobial effects may be due to disruption of microbial cell membranes or inhibition of essential enzymes .

Case Studies

- Anticancer Efficacy : A study involving the evaluation of several thiadiazole derivatives highlighted the superior efficacy of a specific derivative against MCF-7 cells compared to standard chemotherapeutics like 5-FU. This underscores the potential of thiadiazole-based compounds in cancer therapy .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of various thiadiazole derivatives showed that certain modifications led to enhanced activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics .

Q & A

Q. How do stress conditions (e.g., oxidative, thermal) impact degradation pathways?

- Methodological Answer : Conduct forced degradation studies:

- Oxidative : Treat with H₂O₂ (3% v/v) at 70°C.

- Photolytic : Expose to UV light (ICH Q1B).

- Hydrolytic : Test at pH 1.0 (HCl) and pH 13.0 (NaOH).

Identify degradation products via LC-HRMS and propose pathways (e.g., ring-opening or deamination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.